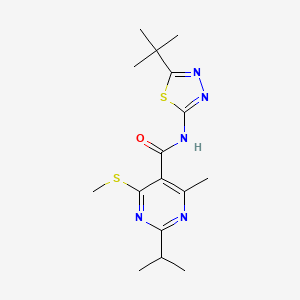![molecular formula C14H11ClN2O3 B2443364 (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid CAS No. 1562449-91-5](/img/structure/B2443364.png)
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Chiral Derivatizing Agents : Research on similar compounds, such as 2-fluoro-2 phenylacetic acid, has been conducted to explore their use as chiral derivatizing agents for enantiomeric excess measurement using NMR spectroscopy. This involves synthetization through specific reactions and studying the correlation between chemical shifts and molecular configuration (Hamman, Béguin, & Arnaud, 1991).
Polyacetylenes and Chirality Assignment : The preparation of polyacetylenes bearing an amino group and their application in chirality assignment of carboxylic acids through circular dichroism has been reported. This highlights the utility of such compounds in determining the chirality of acids, demonstrating their potential in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).
Derivatization for GC Analysis : A methodology involving fast derivatization of phenolic acids, including phenylacetic acids, for gas chromatography analysis, was developed. This showcases the application in analytical chemistry for efficient and rapid analysis of aromatic acids (Hušek, 1992).
Supramolecular Chemistry and Material Science
- Crystal Structures and Supramolecular Architectures : Studies on the crystal structures of chiral [Rh(aminocarboxylato)(η4-cod)] complexes, derived from amino acids including phenylglycine (a structurally related compound), reveal insights into the design of homochiral helix-enantiomers and their potential in material science and supramolecular chemistry (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).
Biological Applications
- Synthesis of Biologically Active Amino Acids : Research into the oxidative cyclization of specific amides to pyrrolidin-2-ones demonstrates the synthesis pathway for biologically active amino acids, indicating the relevance of these compounds in drug synthesis and bioactive molecule development (Galeazzi, Mobbili, & Orena, 1996).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-[(6-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-8-4-7-10(16-11)13(18)17-12(14(19)20)9-5-2-1-3-6-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMAUOFRPMYTI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)



![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

